An In-depth Technical Guide to the Physicochemical Properties of (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate
An In-depth Technical Guide to the Physicochemical Properties of (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
(8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate is a halogenated quinoline derivative of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a well-established pharmacophore present in numerous therapeutic agents, exhibiting a wide range of biological activities including antimalarial, anticancer, and anti-inflammatory properties.[1][2] The introduction of a bromo-substituent and a methanamine side chain, presented here as a trifluoroacetate salt, offers a versatile molecular framework for the development of novel therapeutics. This guide provides a comprehensive analysis of the physicochemical properties of this compound, detailing its synthesis, characterization, and the critical role of the trifluoroacetate counter-ion. It is designed to equip researchers and drug development professionals with the technical insights necessary for its effective application in the laboratory and progression through the drug discovery pipeline.
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure in medicinal chemistry.[1] Its rigid, planar structure and the presence of a basic nitrogen atom allow for a multitude of interactions with biological targets.[1] The substitution pattern on the quinoline core profoundly influences its pharmacological activity, and the 8-bromo-4-methanamine substitution pattern presents a unique combination of features. The bromine atom at the 8-position can serve as a handle for further synthetic modifications through cross-coupling reactions, while the methanamine group at the 4-position provides a key site for interaction with biological macromolecules and influences the compound's solubility and basicity.[3]
The trifluoroacetate (TFA) salt form is a common consequence of purification by reverse-phase high-performance liquid chromatography (RP-HPLC), where TFA is often used as an ion-pairing agent.[4] While convenient, the TFA counter-ion is not inert and can impact the physicochemical and biological properties of the parent compound. A thorough understanding of these properties is therefore essential for accurate experimental design and interpretation of results.
Physicochemical Properties
| Property | Predicted/Inferred Value | Remarks and Rationale |
| Molecular Formula | C₁₂H₁₀BrF₃N₂O₂ | Based on the structure of (8-Bromoquinolin-4-yl)methanamine and trifluoroacetic acid. |
| Molecular Weight | 351.12 g/mol | Calculated from the molecular formula. The free base, (8-Bromoquinolin-4-yl)methanamine, has a molecular weight of 237.10 g/mol .[3] |
| Physical Form | Solid | A closely related analog, 1-(8-Bromoquinolin-4-yl)-N-methylmethanamine, is a solid. |
| Melting Point | 190-196 °C (for a related analog) | The melting point of 4-Amino-8-bromoquinoline is reported to be in this range.[5] The exact melting point of the TFA salt will be influenced by its crystal lattice energy. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Limited solubility in non-polar solvents. Aqueous solubility is pH-dependent. | The trifluoroacetate salt form generally enhances solubility in polar solvents. The basic amine and quinoline nitrogen will be protonated at acidic to neutral pH, increasing aqueous solubility. |
| pKa | ~8-9 (for the primary amine) | The pKa of the primary amine is expected to be in the typical range for benzylic amines. The quinoline nitrogen is weakly basic (pKa of quinoline is ~4.9).[1] |
| Stability | Store in a cool, dark, and dry place. Potential for degradation under harsh acidic or basic conditions, and upon exposure to light.[6] | Quinoline compounds can be susceptible to photodegradation and oxidation.[6] The bromo-substituent may also influence stability. |
Synthesis and Characterization
The synthesis of (8-Bromoquinolin-4-yl)methanamine can be approached through multi-step synthetic routes, often starting from a substituted aniline. A general synthetic pathway is outlined below.
Synthetic Workflow
A plausible synthetic route involves the construction of the quinoline core followed by functional group interconversion to introduce the methanamine side chain.
Caption: A generalized synthetic workflow for (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate.
Experimental Protocols
Protocol 1: Synthesis of (8-Bromoquinolin-4-yl)methanamine (General Procedure)
This protocol is a generalized representation based on common synthetic methods for quinoline derivatives.[7]
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Ring Formation: A substituted aniline, such as 2-bromoaniline, can undergo a cyclization reaction (e.g., a Skraup or Doebner-von Miller reaction) to form the 8-bromoquinoline core.
-
Functionalization at C4: The 8-bromoquinoline can then be functionalized at the 4-position. This may involve a series of steps to introduce a suitable precursor for the methanamine group, such as a carboxyl or cyano group.
-
Reduction to the Amine: The precursor group at the 4-position is then reduced to the methanamine. For example, a nitrile can be reduced using a reducing agent like lithium aluminum hydride (LiAlH₄), or a carboxaldehyde can be converted to the amine via reductive amination.
Protocol 2: Formation of the Trifluoroacetate Salt
The trifluoroacetate salt is typically formed during the purification of the final compound by preparative RP-HPLC.
-
Dissolution: Dissolve the crude (8-Bromoquinolin-4-yl)methanamine in a suitable solvent mixture, such as acetonitrile and water.
-
Purification: Purify the compound using preparative RP-HPLC with a mobile phase containing 0.1% trifluoroacetic acid.
-
Lyophilization: Collect the fractions containing the desired product and lyophilize to obtain (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate as a solid.
Analytical Characterization
A suite of analytical techniques is essential to confirm the identity, purity, and structure of the synthesized compound.
Caption: Analytical workflow for the characterization of (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate.
Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis
A stability-indicating RP-HPLC method is crucial for assessing the purity and stability of the compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.
-
Gradient: A typical gradient would be from 5% to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 25-30 °C.
Expected Spectroscopic Data:
-
¹H NMR: The spectrum would show characteristic signals for the quinoline ring protons, with their chemical shifts influenced by the bromo and aminomethyl substituents. The methylene protons of the methanamine group would appear as a singlet or doublet in the aliphatic region.
-
¹³C NMR: The spectrum would display distinct signals for each carbon atom. The carbon bearing the bromine atom and the carbons of the methanamine group would have characteristic chemical shifts.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The fragmentation pattern would likely involve cleavage of the methanamine side chain.[3]
The Role of the Trifluoroacetate Counter-ion
The trifluoroacetate counter-ion can have a significant impact on the properties of the final compound.
-
Solubility: TFA salts are often more soluble in organic solvents used for biological assays compared to their corresponding hydrochloride salts.
-
Hygroscopicity: Trifluoroacetate salts can be hygroscopic, which requires careful handling and storage to ensure accurate weighing.
-
Biological Activity: It is crucial to consider that the TFA counter-ion itself can exhibit biological effects or interfere with assays. It is recommended to perform control experiments with trifluoroacetic acid or a simple trifluoroacetate salt to assess any potential artifacts. In some cases, it may be necessary to exchange the TFA counter-ion for a more biologically compatible one, such as chloride or acetate.
Protocol 4: Counter-ion Exchange
-
Dissolution: Dissolve the trifluoroacetate salt in a minimal amount of a suitable solvent.
-
Ion Exchange Chromatography: Pass the solution through an ion-exchange column charged with the desired counter-ion (e.g., chloride or acetate).
-
Elution and Lyophilization: Elute the product and lyophilize to obtain the desired salt form.
Conclusion
(8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate is a promising scaffold for the development of novel therapeutic agents. This guide has provided a detailed overview of its physicochemical properties, synthesis, and characterization, drawing upon data from closely related analogs. A thorough understanding of these properties, particularly the influence of the trifluoroacetate counter-ion, is critical for researchers and drug development professionals. The experimental protocols and analytical workflows presented herein provide a solid foundation for the successful handling, characterization, and application of this versatile molecule in the pursuit of new medicines.
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